(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol
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Overview
Description
(1S,5R)-5-[(3S)-1,4-dioxaspiro[45]decan-3-yl]cyclohex-3-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring. Subsequent steps involve the introduction of the dioxaspirodecane moiety through spirocyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology
In biology, this compound may be explored for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its effects on various biological pathways and its potential as a lead compound for developing new medications.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group and spirocyclic structure allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol
- (1R,5S)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol
- (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-2-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and spirocyclic structure. These features confer distinct reactivity and biological activity compared to similar compounds. The precise arrangement of atoms and functional groups in this compound allows for unique interactions with chemical reagents and biological targets, making it a valuable subject for research and application.
Properties
CAS No. |
921770-81-2 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C14H22O3/c15-12-6-4-5-11(9-12)13-10-16-14(17-13)7-2-1-3-8-14/h4-5,11-13,15H,1-3,6-10H2/t11-,12-,13+/m0/s1 |
InChI Key |
ULXXBEMEBOXUCK-RWMBFGLXSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3C[C@H](CC=C3)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(CC=C3)O |
Origin of Product |
United States |
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